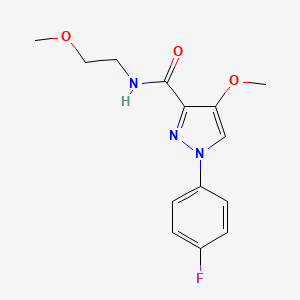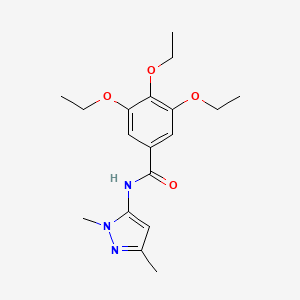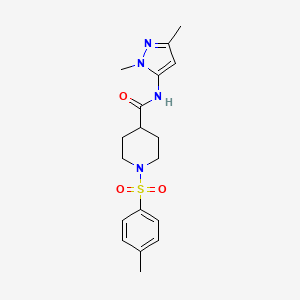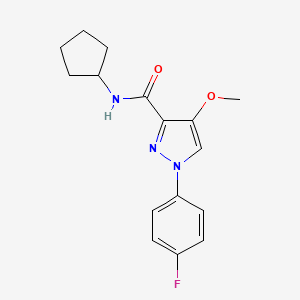
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-4-methoxy-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide, or 4-FMPE, is a novel molecule that has recently been studied for its potential applications in scientific research. 4-FMPE is a heterocyclic compound that has been found to possess various biological activities, such as anti-inflammatory and anti-cancer properties. It has also been studied for its potential applications in drug discovery and development.
Scientific Research Applications
4-FMPE has been studied for its potential applications in scientific research, particularly in the fields of drug discovery and development. It has been found to possess various anti-inflammatory and anti-cancer properties, which makes it a promising target for drug development. Additionally, 4-FMPE has been studied for its ability to modulate the activity of certain enzymes, such as phosphodiesterases and cyclooxygenases, which could be useful in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-FMPE is not yet fully understood. However, it is believed that 4-FMPE may act by inhibiting the activity of certain enzymes, such as phosphodiesterases and cyclooxygenases. Additionally, 4-FMPE has been found to interact with certain receptors, such as the PPARγ receptor, which could be responsible for its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
4-FMPE has been found to possess various biochemical and physiological effects. In animal studies, 4-FMPE has been found to possess anti-inflammatory and anti-cancer properties. Additionally, 4-FMPE has been found to modulate the activity of certain enzymes, such as phosphodiesterases and cyclooxygenases, which could be useful in the development of new drugs.
Advantages and Limitations for Lab Experiments
4-FMPE has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be synthesized in a variety of different methods. Additionally, it has been found to possess various biochemical and physiological effects, which makes it a promising target for drug development.
However, there are also some limitations to using 4-FMPE in lab experiments. The mechanism of action of 4-FMPE is not yet fully understood, and its effects on humans have not yet been studied. Additionally, 4-FMPE is not yet commercially available, which can make it difficult to obtain in large quantities.
Future Directions
There are several potential future directions for 4-FMPE research. Further studies could be conducted to better understand the mechanism of action of 4-FMPE and its effects on humans. Additionally, further research could be conducted to determine the potential applications of 4-FMPE in drug discovery and development. Finally, further studies could be conducted to improve the synthesis methods of 4-FMPE and to make it more commercially available.
Synthesis Methods
4-FMPE can be synthesized through a number of different methods, including the Suzuki-Miyaura coupling reaction. This method involves the reaction of 4-fluorophenyl boronic acid with 1,3-diethoxy-2-methylprop-2-en-1-one in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere and yields the desired product in high yields. Other methods for the synthesis of 4-FMPE include the Biginelli reaction, the Ugi reaction, and the Pictet-Spengler reaction.
properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O3/c1-20-8-7-16-14(19)13-12(21-2)9-18(17-13)11-5-3-10(15)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZELJPLWXWKSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(C=C1OC)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B6529677.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide](/img/structure/B6529683.png)


![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6529738.png)
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-(furan-2-carbonyl)piperazine](/img/structure/B6529746.png)


![N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529766.png)
![1-(4-fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529769.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529786.png)
![1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529791.png)